molecular formula C7H3ClF3NO B2505640 (1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride CAS No. 1235471-08-5

(1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B2505640
CAS No.: 1235471-08-5
M. Wt: 209.55
InChI Key: PEOVYDFQEFKHNF-UHFFFAOYSA-N
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Description

(1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride is an organic compound that belongs to the class of imines It is characterized by the presence of trifluoromethyl groups and a hydroxylamine functional group attached to a benzene ring

Scientific Research Applications

(1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other substances. Unfortunately, the specific mechanism of action for “(1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride” is not available in the search results .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “(1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride” is not available in the search results .

Future Directions

The future directions for research on “(1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Unfortunately, specific future directions are not available in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently chlorinated using thionyl chloride to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluorobenzaldehyde: A precursor in the synthesis of (1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride.

    2,4,5-Trifluoroaniline: Another trifluoromethyl-substituted benzene derivative with different functional groups.

    N-Hydroxybenzimidoyl Chloride: A structurally similar compound lacking the trifluoromethyl groups.

Highlighting Uniqueness

The presence of trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry, where fluorinated compounds are often sought after for their enhanced pharmacokinetic profiles .

Properties

IUPAC Name

(1Z)-2,4,5-trifluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-7(12-13)3-1-5(10)6(11)2-4(3)9/h1-2,13H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOVYDFQEFKHNF-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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